
CHK1 inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Checkpoint kinase 1 (CHK1) inhibitors are a class of compounds that target the CHK1 enzyme, a serine/threonine kinase involved in the DNA damage response. CHK1 plays a crucial role in maintaining the integrity of cellular DNA by halting cell cycle progression to allow for DNA repair. Inhibiting CHK1 can enhance the efficacy of DNA-damaging agents used in cancer therapy by preventing cancer cells from repairing their DNA, leading to cell death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CHK1 inhibitors often involves structure-guided evolution and scaffold morphing strategies. For example, pyrazolopyridine inhibitors were optimized to isoquinolines through multiple scaffold morphing steps, including tricyclic pyrimido[2,3-b]azaindoles and N-(pyrazin-2-yl)pyrimidin-4-amines . The synthetic routes typically involve:
- Fragment-based screening to identify initial hits.
- Optimization of these hits through structure-based understanding of CHK1 binding.
- Multiple scaffold morphing steps to improve potency and selectivity.
Industrial Production Methods
Industrial production methods for CHK1 inhibitors are not extensively detailed in the literature. the general approach involves large-scale synthesis using optimized synthetic routes and reaction conditions identified during the drug development process .
Analyse Chemischer Reaktionen
Types of Reactions
CHK1 inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific CHK1 inhibitor and the reaction conditions. For example, the optimization of pyrazolopyridines to isoquinolines resulted in potent and selective CHK1 inhibitors .
Wissenschaftliche Forschungsanwendungen
CHK1 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the DNA damage response and cell cycle regulation.
Biology: Employed to investigate the role of CHK1 in cellular processes and its interactions with other proteins.
Medicine: Developed as potential cancer therapeutics, particularly in combination with DNA-damaging agents and radiotherapy
Wirkmechanismus
CHK1 inhibitors exert their effects by targeting the CHK1 enzyme, which is activated through phosphorylation by upstream kinases such as ataxia telangiectasia and Rad3-related (ATR). By inhibiting CHK1, these compounds disrupt the normal cell cycle progression and DNA repair processes, leading to cell death . The molecular targets and pathways involved include:
CHK1 enzyme: The primary target of these inhibitors.
ATR kinase: An upstream activator of CHK1.
DNA damage response pathways: Involved in the repair of DNA damage and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
CHK1 inhibitors can be compared with other similar compounds, such as:
CHK2 inhibitors: Target the CHK2 enzyme, which also plays a role in the DNA damage response but has distinct functions compared to CHK1.
ATR inhibitors: Target the ATR kinase, an upstream activator of CHK1.
Wee1 inhibitors: Target the Wee1 kinase, another regulator of the cell cycle.
CHK1 inhibitors are unique in their ability to specifically target the CHK1 enzyme, making them valuable tools in cancer therapy, particularly in combination with other DNA-damaging agents .
Eigenschaften
Molekularformel |
C17H21BrN4O |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21BrN4O/c18-12-5-6-13-15(16(12)22-7-1-2-11(19)9-22)14(8-20-13)21-17(23)10-3-4-10/h5-6,8,10-11,20H,1-4,7,9,19H2,(H,21,23)/t11-/m1/s1 |
InChI-Schlüssel |
HZEPWUQMONRPSF-LLVKDONJSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |
Kanonische SMILES |
C1CC(CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



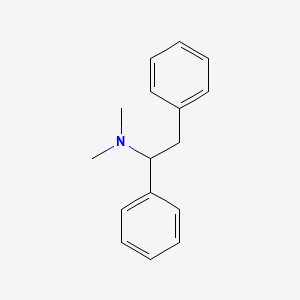

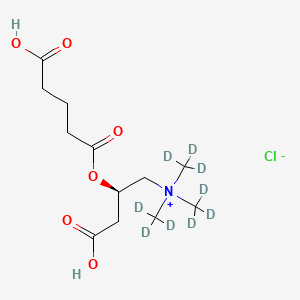
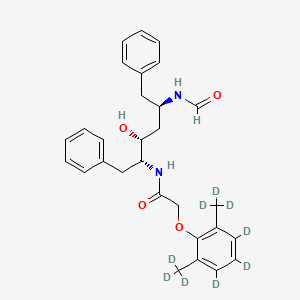
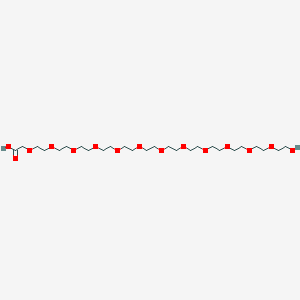
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
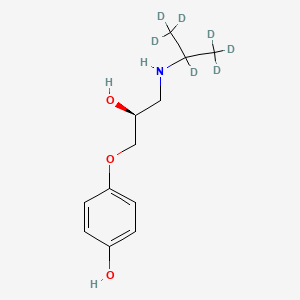
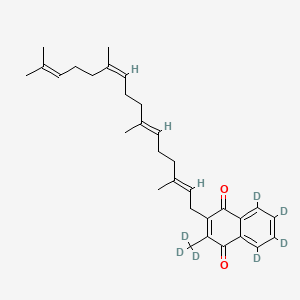


![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
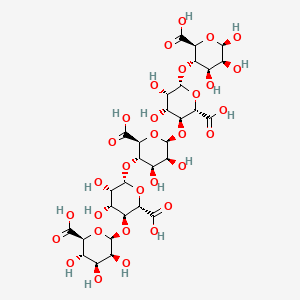
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
